N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-6-(3,5-dimethylpyrazol-1-yl)-N-pyridin-2-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-16-14-17(2)28(26-16)21-12-11-19(24-25-21)22(29)27(20-10-6-7-13-23-20)15-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJJWXRMDMSFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Nucleophilic Substitution
Positioning the pyrazole moiety at the 6-position of the pyridazine ring requires regioselective substitution. In a protocol adapted from, 6-chloropyridazine-3-carboxylic acid undergoes nucleophilic aromatic substitution with 3,5-dimethyl-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in DMF at 120°C. This step achieves a 67–72% yield, with the palladium catalyst enhancing reaction efficiency by facilitating oxidative addition and transmetalation.
Carboxamide Formation Strategies
The tertiary amide at position 3 is synthesized via coupling of pyridazine-3-carboxylic acid with N-benzyl-pyridin-2-amine.
Synthesis of N-Benzyl-Pyridin-2-Amine
N-Benzyl-pyridin-2-amine is prepared through reductive amination of pyridin-2-amine with benzaldehyde using NaBH3CN in methanol (20°C, 12 h, 85% yield). Alternatively, alkylation with benzyl bromide in the presence of K2CO3 in acetonitrile (reflux, 8 h) achieves a 78% yield but risks over-alkylation.
Amide Coupling Reactions
Activation of the carboxylic acid to its acid chloride (SOCl2, reflux, 4 h) followed by reaction with N-benzyl-pyridin-2-amine in dichloromethane (0°C to room temperature, 6 h) yields the target amide (61% yield). Alternatively, coupling reagents such as EDCI/HOBt in DMF facilitate direct amidation without acid chloride isolation, improving safety and scalability (70% yield).
Table 2: Amidation Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid Chloride Route | SOCl2, DCM, 0°C to rt | 61 | |
| EDCI/HOBt Coupling | EDCI, HOBt, DMF, rt | 70 |
Optimization and Challenges
Regioselectivity in Pyridazine Functionalization
Competing substitution at positions 3 and 6 of the pyridazine ring necessitates careful control of reaction stoichiometry. Excess pyrazole (1.5 eq) and elevated temperatures (120°C) favor 6-substitution, as confirmed by HPLC analysis.
Tertiary Amide Steric Effects
The bulky N-benzyl and N-pyridin-2-yl groups impede amide bond formation, necessitating prolonged reaction times (24 h) or microwave-assisted synthesis (100°C, 1 h) to enhance kinetics.
Characterization and Validation
Final product validation includes:
- 1H NMR : Aromatic protons of the pyridazine ring appear as doublets at δ 7.03 ppm (J = 9.9 Hz) and δ 7.96 ppm (J = 9.9 Hz). The benzyl group’s methylene protons resonate as a singlet at δ 4.80 ppm.
- 13C NMR : The carboxamide carbonyl signal appears at δ 165.5 ppm, confirming successful amidation.
- Mass Spectrometry : ESI-MS m/z 432.2 [M+H]+ aligns with the molecular formula C24H22N6O.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant antitumor properties. N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of pyridazine and pyrazole could effectively induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has indicated that pyrazole-based compounds possess broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its effectiveness in inhibiting microbial growth .
General Synthetic Route
- Starting Materials : The synthesis begins with readily available pyrazole and pyridazine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to form the desired amide linkage.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
A detailed synthetic pathway may be illustrated as follows:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Pyrazole derivative + benzyl halide |
| 2 | Coupling reaction | Pyridazine derivative + coupling agent |
| 3 | Formation of amide | Acylation with carboxylic acid |
| 4 | Purification | Recrystallization or chromatography |
Drug Development
Given its diverse biological activities, this compound is being explored for development as a new class of therapeutic agents targeting cancer, inflammation, and infectious diseases. Preclinical studies are essential to evaluate its efficacy and safety profile before advancing to clinical trials.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the substituents on the pyrazole and pyridazine rings can significantly influence biological activity and selectivity.
Case Study: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyridazine derivatives, including this compound. These compounds were tested against various cancer cell lines (e.g., MCF7 breast cancer cells), showing promising results with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound demonstrated that it significantly reduced edema in animal models when administered prior to inflammation-inducing agents like carrageenan . The results suggest that further exploration could lead to new anti-inflammatory therapies.
Mechanism of Action
The mechanism by which N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazolyl and pyridazine groups may play a crucial role in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine
N-alkylated pyrazolyl compounds
Imidazole-containing compounds
Uniqueness: N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Biological Activity
N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C14H15N7
- Molecular Weight : 281.32 g/mol
- CAS Number : 270588-59-5
- Purity : >98%
The compound exhibits its biological activity primarily through modulation of autophagy and inhibition of the mTORC1 signaling pathway. Studies have shown that similar compounds with a benzyl and pyrazole moiety can reduce mTORC1 activity, leading to increased autophagic flux under specific conditions. This suggests that this compound may function as an autophagy modulator with potential anticancer properties.
Anticancer Activity
Recent investigations into related pyrazole derivatives have demonstrated significant antiproliferative effects on cancer cell lines, particularly pancreatic cancer cells (MIA PaCa-2). The structure–activity relationship (SAR) studies indicate that modifications to the core structure can enhance metabolic stability and potency against cancer cells.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| N-benzyl-6-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | mTORC1 inhibition, autophagy modulation |
| N-benzyl-N-(6-(3,5-dimethylpyrazolyl)) | Submicromolar | Autophagy enhancement |
These findings imply that the compound could potentially target solid tumors effectively by exploiting the metabolic stress conditions typical of tumor microenvironments.
Autophagy Modulation
The compound's ability to increase basal autophagy while impairing autophagic flux under nutrient-deficient conditions highlights its dual role as both an enhancer and inhibitor of autophagy depending on cellular context. This unique property may allow for selective targeting of cancer cells while sparing normal cells.
Case Studies
- In Vitro Studies : In a study evaluating the effects of N-benzyl derivatives on MIA PaCa-2 cells, compounds demonstrated submicromolar antiproliferative activity. The results indicated a significant reduction in cell viability correlating with increased autophagic markers.
- In Vivo Models : Preliminary animal studies showed promising results where treated mice exhibited reduced tumor growth compared to controls. The mechanism was attributed to enhanced autophagic degradation of cellular components necessary for tumor survival.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide?
- Methodological Answer : Synthesis optimization should focus on coupling efficiency and regioselectivity. For carboxamide bond formation, carbodiimide-based coupling reagents (e.g., EDCI/HOBT) in anhydrous DMF or DCM are recommended to minimize side reactions . Temperature control (0–25°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted pyridazine intermediates and byproducts. Monitor reaction progress using TLC or LC-MS to confirm intermediate formation .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data to resolve the pyridazine-pyrazole-pyrindine core and confirm substituent positions. Twinning or disorder in the benzyl group may require iterative refinement .
- NMR : - and -NMR in DMSO-d6 or CDCl3 to identify proton environments (e.g., pyridazine C3-carboxamide at δ ~165 ppm in ). -NMR splitting patterns distinguish pyrazole (3,5-dimethyl) and pyridyl protons .
- HRMS : Electrospray ionization (ESI+) to validate molecular weight (±2 ppm accuracy) .
Q. How can computational modeling predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina with force fields (e.g., AMBER) to model interactions with biological targets (e.g., kinases or GPCRs). Parameterize the pyridazine core and pyrazole moiety for partial charge accuracy.
- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental IR or UV-Vis data .
Advanced Research Questions
Q. What strategies address crystallization challenges for this compound, particularly polymorphism or solvent inclusion?
- Methodological Answer :
- Solvent screening : Test high-polarity solvents (DMSO, DMF) or mixed systems (ethanol/water) to induce slow nucleation. For polymorph control, vary cooling rates during crystallization .
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize specific lattice arrangements. Monitor via PXRD to distinguish polymorphs .
- Additives : Trace trifluoroacetic acid (TFA) may suppress solvent inclusion by protonating the pyridyl nitrogen, altering crystal packing .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyrazole and pyridazine substituents?
- Methodological Answer :
- Variable substituents : Synthesize analogs with substituted benzyl groups (e.g., electron-withdrawing Cl or NO2 at para positions) or pyrazole methyl replacements (e.g., CF3). Use parallel synthesis for efficiency .
- Bioassays : Pair with enzyme inhibition assays (e.g., kinase panels) or cellular viability tests. Apply multivariate analysis (PCA) to correlate substituent properties (Hammett σ, logP) with activity .
Q. What experimental approaches resolve contradictions between computational binding predictions and empirical bioassay data?
- Methodological Answer :
- Binding kinetics : Surface plasmon resonance (SPR) or ITC to measure binding affinity (KD) and compare with docking scores. Discrepancies may arise from conformational flexibility unaccounted for in rigid docking .
- Metabolite profiling : LC-MS/MS to identify in situ degradation products (e.g., pyridazine ring oxidation) that reduce observed activity .
Q. How can stability studies under physiological conditions inform formulation development?
- Methodological Answer :
- Forced degradation : Expose to pH gradients (1.2–7.4), UV light, or oxidative stress (H2O2). Monitor via HPLC-UV for degradation products (e.g., hydrolyzed carboxamide or pyrazole ring cleavage) .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS. CYP450 metabolism hotspots (e.g., benzyl CH2) may guide prodrug design .
Data Contradiction Analysis
Q. How should researchers address discrepancies between X-ray crystallographic data and computational conformational models?
- Methodological Answer :
- Torsional analysis : Compare DFT-optimized gas-phase conformers with crystal structures. Solvent effects (implicit PCM models) or crystal packing forces may explain deviations .
- Dynamic simulations : Run MD simulations (NAMD, GROMACS) in explicit solvent to assess flexibility of the benzyl-pyridyl linkage, which may adopt multiple rotamers in solution .
Tables for Key Data
Table 1 : Synthetic Yield Optimization for Carboxamide Coupling
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBT/DIPEA | DMF | 25 | 78 | 98.5 |
| DCC/DMAP | DCM | 0 | 65 | 97.2 |
| HATU/DIEA | THF | -20 | 42 | 95.8 |
| Data adapted from coupling methodologies in . |
Table 2 : Stability of Compound Under Accelerated Conditions
| Condition | Time (h) | Degradation (%) | Major Degradant |
|---|---|---|---|
| pH 1.2 (HCl) | 24 | 12 | Hydrolyzed acid |
| UV Light (254 nm) | 48 | 8 | Pyrazole oxide |
| 40°C/75% RH | 168 | 5 | None detected |
| Based on forced degradation protocols in . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
